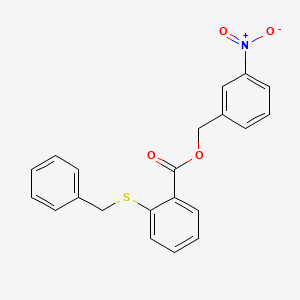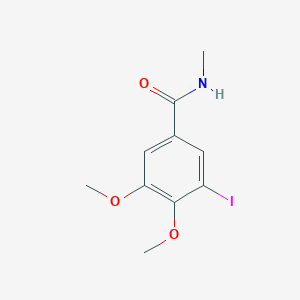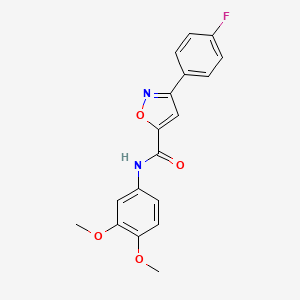![molecular formula C17H22N4O B4541659 2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B4541659.png)
2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-[4-(4-Methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine involves complex chemical reactions, starting from specific precursors and utilizing catalysts or specific conditions to achieve the desired structure. For instance, Ashimori et al. (1991) synthesized optically active compounds with a similar structure, highlighting the importance of optical purity and the choice of starting materials in the synthesis process (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds reveals critical details about the spatial arrangement and conformation of molecular components. Anthal et al. (2018) reported on a molecule with a similar structure, where the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine ring and the methoxyphenyl ring are significant for understanding the molecule's three-dimensional shape and potential reactivity (Anthal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds often lead to the formation of new structures with diverse pharmacological properties. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from similar structures, showcasing the versatility and potential of such molecules in creating compounds with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. For example, the crystal structure analysis by Al-Omary et al. (2014) of a compound with a piperazine component showed how intra- and intermolecular hydrogen bonding can influence the compound's stability and solubility (Al-Omary et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the compound's functional groups and molecular structure. The study by Romero et al. (1994) on bis(heteroaryl)piperazines, related to the compound , illustrates the importance of specific functional groups in determining the compound's activity and potential applications (Romero et al., 1994).
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-12-14(2)19-17(18-13)21-10-8-20(9-11-21)15-4-6-16(22-3)7-5-15/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRPLULTJOEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(2,5-dichlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4541581.png)
![2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene dibenzoate](/img/structure/B4541591.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4541603.png)
![2-[2-chloro-6-methoxy-4-(4-morpholinylcarbonothioyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4541615.png)

![N'-[(4-biphenylyloxy)acetyl]-2,4-dichlorobenzohydrazide](/img/structure/B4541625.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541631.png)
![6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541648.png)

![3-methyl-N-(5-methyl-1H-pyrazol-3-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541652.png)
![N-(4-chlorophenyl)-N'-[2-(diethylamino)ethyl]thiourea](/img/structure/B4541666.png)


